2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole
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Overview
Description
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : A study by Prashanth et al. (2021) demonstrated the efficacy of imidazole derivatives, including compounds with methoxyphenyl groups, as corrosion inhibitors in acidic solutions for mild steel. They highlighted the strong adsorption of these molecules and their effectiveness in reducing corrosion, which is critical in industrial applications (Prashanth et al., 2021).
Pharmacological Applications
- Cardiotonic Agents : Schnettler et al. (1982) synthesized a series of imidazole derivatives and evaluated their cardiotonic activity. They found that these compounds, including those with 4-methoxy substitution, significantly increase cardiac contractile force, highlighting their potential in treating congestive heart failure (Schnettler et al., 1982).
Materials Science
- Quantum Chemical Analysis : Research by Ahmad et al. (2018) involved the synthesis of novel imidazole derivatives, including those with 4-methoxyphenyl groups. They conducted quantum chemical studies to explore their properties, which are crucial for the development of new materials and compounds (Ahmad et al., 2018).
Antimicrobial Evaluation
- Antimicrobial Properties : Khanage et al. (2020) synthesized and evaluated the antimicrobial activity of certain imidazole derivatives against various organisms. Their findings suggest potential applications in developing new antimicrobial agents (Khanage et al., 2020).
Anti-Cancer Potential
- Inducing Apoptosis in Cancer Cells : Sharma et al. (2014) synthesized new imidazole derivatives and assessed their anti-cancer potential. They found that certain compounds, including those with methoxyphenyl groups, show significant activity in inducing apoptosis and cellular senescence in cancer cells (Sharma et al., 2014).
Analytical Chemistry
- Spectroscopic Analysis and Characterization : Studies by Kumar et al. (2020) and others have shown that imidazole derivatives, including methoxyphenyl-substituted ones, can be characterized using various spectroscopic techniques, providing important insights for chemical analysis (Kumar et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole” are currently unknown. Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules . .
Mode of Action
Generally, imidazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological and pharmacological activities
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-pentylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-4-7-14-22-19-9-6-5-8-18(19)21-20(22)15-24-17-12-10-16(23-2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBOJIQBQFQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.